molecular formula C10H7NO3 B8228578 Kynurenic-3,5,6,7,8-D5 acid

Kynurenic-3,5,6,7,8-D5 acid

Cat. No.: B8228578
M. Wt: 194.20 g/mol
InChI Key: HCZHHEIFKROPDY-RALIUCGRSA-N
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Description

Kynurenic-3,5,6,7,8-D5 acid is a deuterated form of kynurenic acid, a metabolite of the amino acid L-tryptophan. This compound is characterized by the replacement of hydrogen atoms with deuterium at positions 3, 5, 6, 7, and 8 on the quinoline ring. Kynurenic acid is known for its neuroactive properties, acting as an antagonist at excitatory amino acid receptors. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and receptor interactions due to its stability and traceability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kynurenic-3,5,6,7,8-D5 acid typically involves the deuteration of kynurenic acid. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a catalyst like palladium on carbon (Pd/C) to facilitate the exchange .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Kynurenic-3,5,6,7,8-D5 acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Kynurenic-3,5,6,7,8-D5 acid has a wide range of applications in scientific research:

Mechanism of Action

Kynurenic-3,5,6,7,8-D5 acid exerts its effects primarily through its interaction with various receptors in the central nervous system. It acts as an antagonist at ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors. Additionally, it has been shown to interact with the glycine site of the NMDA receptor and the α7 nicotinic acetylcholine receptor. These interactions result in the modulation of excitatory neurotransmission, providing neuroprotective effects .

Comparison with Similar Compounds

Uniqueness: Kynurenic-3,5,6,7,8-D5 acid is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of the kynurenine pathway is crucial .

Biological Activity

Kynurenic acid (KYNA) is a significant metabolite in the kynurenine pathway, which is derived from the amino acid tryptophan. The compound Kynurenic-3,5,6,7,8-D5 acid represents a deuterated form of kynurenic acid that is used primarily in research to study the biological activity and metabolism of KYNA. This article explores the biological activity of this compound through various studies and findings.

Overview of Kynurenic Acid

Kynurenic acid is known for its neuroprotective properties and its role as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. It modulates neurotransmitter systems and has been implicated in various neurological and psychiatric disorders. The deuterated version, this compound, serves as a stable isotope internal standard in analytical chemistry to accurately quantify endogenous kynurenic acid levels in biological matrices.

Biological Activities

1. Neuroprotective Effects:
Kynurenic acid has been shown to exert neuroprotective effects by inhibiting excitotoxicity mediated by glutamate. Studies indicate that KYNA can protect against neuronal damage in conditions such as Alzheimer's disease and bipolar disorder by modulating inflammatory responses and neuronal signaling pathways .

2. Modulation of Neuroinflammation:
Research indicates that KYNA can significantly reduce neuroinflammation. In a study involving tau transgenic rats, the administration of a synthetic analog of kynurenic acid reduced tau hyperphosphorylation and astrogliosis, suggesting potential therapeutic applications for tauopathies . This modulation occurs through the transformation of microglia to an anti-inflammatory phenotype (M2) and inhibition of pro-inflammatory cytokines .

3. Impact on Cognitive Function:
Kynurenine metabolites have been associated with cognitive deficits in various psychiatric conditions. In patients with schizophrenia and major depressive disorder (MDD), dysregulation of kynurenine metabolism was observed, indicating that alterations in KYNA levels may correlate with cognitive impairments .

Case Studies

Case Study 1: Kynurenic Acid in Bipolar Disorder
A study found that indices of neuroprotective kynurenine metabolites were abnormally reduced in individuals with bipolar disorder. This reduction was positively correlated with hippocampal volume, suggesting that altered kynurenine metabolism may impact brain structure and function in mood disorders .

Case Study 2: Neuroprotective Mechanisms
In mouse models of Alzheimer's disease and Huntington's disease, KYNA was shown to suppress microglial activation and limit neuronal loss. This effect was attributed to decreased levels of quinolinic acid (QA), a neurotoxic metabolite of the kynurenine pathway .

Table 1: Summary of Biological Activities of this compound

Biological ActivityEffect/OutcomeReferences
NeuroprotectionProtects against excitotoxicity
Anti-inflammatoryReduces inflammation in neurodegenerative models
Cognitive enhancementAssociated with improved cognitive functions
Modulation of neurotransmitter systemsAffects glutamate and acetylcholine levels

Properties

IUPAC Name

3,5,6,7,8-pentadeuterio-4-oxo-1H-quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZHHEIFKROPDY-RALIUCGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(N2)C(=O)O)[2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857913
Record name 4-Oxo(3,5,6,7,8-~2~H_5_)-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350820-13-2
Record name 4-Oxo(3,5,6,7,8-~2~H_5_)-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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